molecular formula C20H19BrO5 B2624279 2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 442654-83-3

2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2624279
CAS RN: 442654-83-3
M. Wt: 419.271
InChI Key: RGXNEZBXDJPUML-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-Methoxyethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate”, there are related studies on the protodeboronation of pinacol boronic esters . These studies might provide insights into potential synthetic pathways for similar compounds.

Mechanism of Action

The mechanism of action of MBCO is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. MBCO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MBCO has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. MBCO has also been shown to inhibit the activity of certain enzymes involved in cancer growth, such as matrix metalloproteinases and cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

MBCO has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. MBCO has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, MBCO has some limitations, such as its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on MBCO. One area of interest is its potential use in combination with other compounds to enhance its anti-cancer and anti-inflammatory effects. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of MBCO and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of MBCO involves the reaction of 2-methylbenzofuran-3-carboxylic acid with 2-methoxyethyl chloroformate, followed by the addition of benzyl alcohol and sodium bromide. The resulting product is then purified to obtain MBCO in its final form.

Scientific Research Applications

MBCO has been extensively studied for its potential use as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. MBCO has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-methoxyethyl 6-bromo-2-methyl-5-phenylmethoxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrO5/c1-13-19(20(22)24-9-8-23-2)15-10-18(16(21)11-17(15)26-13)25-12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXNEZBXDJPUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=CC=C3)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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